molecular formula C16H19ClN2O3S2 B12211450 N-[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

N-[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

Cat. No.: B12211450
M. Wt: 386.9 g/mol
InChI Key: MDYSKIPZNCBXTH-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(4-Chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a sulfur-containing heterocyclic compound characterized by a fused tetrahydrothieno[3,4-d][1,3]thiazole core modified with sulfone (5,5-dioxide) groups. Key structural features include:

  • 2-Methylpropanamide side chain: Enhances hydrogen-bonding capacity and solubility.
  • Sulfone functionalization: Increases polarity and metabolic stability compared to non-oxidized thioether analogs.

Properties

Molecular Formula

C16H19ClN2O3S2

Molecular Weight

386.9 g/mol

IUPAC Name

N-[3-[(4-chlorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide

InChI

InChI=1S/C16H19ClN2O3S2/c1-10(2)15(20)18-16-19(7-11-3-5-12(17)6-4-11)13-8-24(21,22)9-14(13)23-16/h3-6,10,13-14H,7-9H2,1-2H3

InChI Key

MDYSKIPZNCBXTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the chlorobenzyl group and the propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, stringent quality control measures would be necessary to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as temperature and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.

Scientific Research Applications

N-[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core and Functional Groups

Target Compound
  • Core: Tetrahydrothieno[3,4-d][1,3]thiazole with sulfone groups.
  • Key functional groups : Sulfone (S=O), propanamide, and 4-chlorobenzyl.
Analog 1: Thiazolo[3,2-a]pyrimidine Derivatives (11a, 11b)
  • Core : Thiazolo-pyrimidine fused ring.
  • Substituents: 2,4,6-Trimethylbenzylidene (11a) or 4-cyanobenzylidene (11b), 5-methylfuran, and nitrile.
  • Comparison :
    • Absence of sulfone groups reduces polarity compared to the target.
    • Nitrile substituents (IR: ~2,220 cm⁻¹) may enhance reactivity but lower metabolic stability .
Analog 2: Thiadiazol Derivatives (4g, 4h)
  • Core : [1,3,4]-Thiadiazol-2-ylidene.
  • Substituents: 3-Methylphenyl (4g) or 3-chlorophenyl (4h), dimethylamino-acryloyl, and benzamide.
  • 3-Chlorophenyl in 4h vs. 4-chlorobenzyl in the target: Meta vs. para chlorine positioning affects electronic and steric interactions .
Analog 3: Triazole-Thione ()
  • Core : 1,2,4-Triazole-5(4H)-thione.
  • Substituents: 2-Chlorobenzylidene and thiocarbonohydrazide.
  • Comparison :
    • Thione (C=S) group (IR: ~1,200–1,000 cm⁻¹) contrasts with the target’s sulfone, reducing oxidative stability.
    • Hydrogen-bonding network in the crystal structure may enhance solubility compared to the target’s sulfone-driven polarity .

Physical and Spectral Properties

Compound Core Structure Key Substituents Melting Point (°C) Notable IR Peaks (cm⁻¹)
Target Tetrahydrothieno-thiazole sulfone 4-Chlorobenzyl, 2-methylpropanamide N/A S=O (~1,300–1,150), C=O (~1,700)
11a Thiazolo-pyrimidine 2,4,6-Trimethylbenzylidene, nitrile 243–246 CN (2,219), C=O (~1,719)
4h Thiadiazol 3-Chlorophenyl, acryloyl 200 C=O (1,690, 1,638)
Triazole-Thione 1,2,4-Triazole 2-Chlorobenzylidene, thione N/A NH (~3,217), C=S (~650)
  • Melting Points : Higher melting points in thiazolo-pyrimidines (e.g., 11a: 243–246°C) suggest stronger intermolecular forces compared to thiadiazols (4h: 200°C). The target’s sulfone groups may further elevate its melting point.
  • Spectral Data : The target’s sulfone S=O stretches (~1,300–1,150 cm⁻¹) are absent in analogs without sulfonated cores.

Implications for Bioactivity

  • 4-Chlorobenzyl Group: Enhances lipophilicity and receptor binding compared to methyl or cyano substituents in analogs.
  • Sulfone vs. Thioether/Thione : Sulfone’s electron-withdrawing nature may improve metabolic stability and reduce susceptibility to enzymatic degradation.
  • Propanamide vs. Benzamide : Smaller alkylamide chain in the target could reduce steric hindrance in biological targets.

Biological Activity

N-[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18ClN3O3SC_{16}H_{18}ClN_{3}O_{3}S. The structure features a thieno-thiazole core with a 4-chlorobenzyl substituent and a 2-methylpropanamide moiety. The presence of the 5,5-dioxide group suggests potential for redox activity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions that form the thiazole and thieno rings. The optimization of these synthetic pathways is crucial for enhancing yield and purity.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies using the MTT assay have shown that derivatives of thieno-thiazole compounds can inhibit the proliferation of breast (MCF-7) and lung (A549) cancer cells.

CompoundCell LineIC50 (µM)
Compound AMCF-77.6 ± 0.7
Compound BA5496.5 ± 0.4

The results suggest that the presence of lipophilic substituents enhances cytotoxicity, while bulky groups may hinder binding to target sites .

Antibacterial Activity

The antibacterial properties of the compound have also been investigated. Tests against Escherichia coli strains showed promising results, particularly in strains lacking specific multidrug transporters. The compound demonstrated effective inhibition at low concentrations, indicating its potential as an antibacterial agent.

StrainMinimum Inhibitory Concentration (MIC)
E. coli DTC4 µg/mL
E. coli LPTD8 µg/mL

These findings highlight the compound's potential in treating infections caused by antibiotic-resistant bacteria .

The proposed mechanism of action for this compound involves interaction with cellular pathways that regulate apoptosis and cell cycle progression. The thiazole ring is believed to play a critical role in binding to target proteins involved in these pathways.

Case Studies

  • Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of various thieno-thiazole derivatives on cancer cell lines. The results indicated that modifications at the benzyl position significantly influenced activity, with certain derivatives showing IC50 values below 10 µM against MCF-7 cells .
  • Antibacterial Efficacy : Another investigation focused on the antibacterial properties against resistant E. coli strains. The study found that the compound exhibited a dose-dependent response and was more effective than traditional antibiotics in certain cases .

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